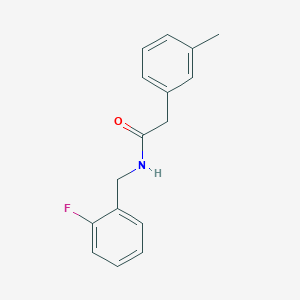![molecular formula C19H20ClFN2O2 B5381577 2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B5381577.png)
2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide, also known as CFM-2, is a small molecule compound that has been widely studied for its potential use in treating various diseases.
Wirkmechanismus
2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes, including histone deacetylases, protein kinases, and proteasomes. 2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide also modulates the activity of various signaling pathways, including the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway. Additionally, 2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide has been shown to induce autophagy and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide has been shown to have various biochemical and physiological effects, including reducing inflammation, inhibiting tumor growth, protecting against neuronal damage, and improving cognitive function. 2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide in lab experiments is its ability to selectively target specific enzymes and signaling pathways, making it a useful tool for studying the mechanisms of various diseases. However, one limitation of using 2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide is its potential toxicity and off-target effects, which can affect the accuracy of experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide. One area of focus is the development of more potent and selective analogs of 2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide for use in treating various diseases. Another area of focus is the investigation of the potential use of 2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanisms of action of 2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide and its potential for use in various disease models.
Synthesemethoden
2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide is synthesized using a multi-step process that involves the reaction of 4-chloro-2-fluoroaniline with 4-(4-morpholinyl)benzaldehyde, followed by the addition of acetic anhydride and acetic acid. The final product is obtained through recrystallization and purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide has been studied extensively for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide has been shown to inhibit the growth of tumor cells and induce apoptosis. Inflammation research has shown that 2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide can reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorder research, 2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide has been shown to protect against neuronal damage and improve cognitive function.
Eigenschaften
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-N-[(4-morpholin-4-ylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O2/c20-16-4-3-15(18(21)12-16)11-19(24)22-13-14-1-5-17(6-2-14)23-7-9-25-10-8-23/h1-6,12H,7-11,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZMPQRDINDSGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CNC(=O)CC3=C(C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-{[1-(2,4-dichlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B5381501.png)
![1'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5381510.png)
![(3aR*,7aS*)-2-[(1-isopropyl-1H-imidazol-2-yl)methyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5381513.png)
![6,8-dichloro-3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5381519.png)
![3-(4-fluorophenyl)-5-{4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5381522.png)
![3-[(2-chlorobenzyl)thio]-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B5381535.png)
![3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5381544.png)
![ethyl [(2-amino-5-chloro-6-methyl-4-pyrimidinyl)thio]acetate](/img/structure/B5381547.png)
![3-methyl-7-[3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanoyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5381560.png)
![5-ethyl-2-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]-1H-imidazol-2-yl}pyridine](/img/structure/B5381568.png)


![3,5-dimethyl-1-[3-(3-nitrophenyl)acryloyl]-1H-pyrazole](/img/structure/B5381599.png)
![N-[3-(dimethylamino)phenyl]-1-adamantanecarboxamide](/img/structure/B5381605.png)